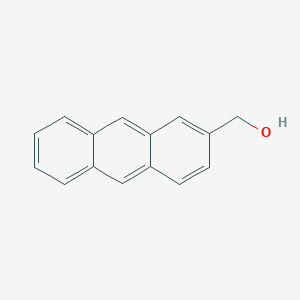

2-(Hydroxymethyl)anthracene

CAS No.: 22863-82-7

Cat. No.: VC3722153

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22863-82-7 |

|---|---|

| Molecular Formula | C15H12O |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | anthracen-2-ylmethanol |

| Standard InChI | InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2 |

| Standard InChI Key | ZMUUBYLNJMTHBS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO |

| Canonical SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO |

Introduction

Physical and Chemical Properties

2-(Hydroxymethyl)anthracene possesses distinctive physical and chemical properties that differentiate it from its anthraquinone analogs. The compound's properties are summarized in the following table:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | Approximately 208.26 g/mol |

| Physical Appearance | Typically crystalline solid |

| Solubility | Limited in water; soluble in organic solvents like dichloromethane, chloroform, and THF |

| UV Absorption | Strong absorption in the UV region due to its aromatic structure |

| Fluorescence | Exhibits fluorescence properties characteristic of anthracene derivatives |

The hydroxymethyl group at position 2 introduces polarity to the otherwise hydrophobic anthracene structure, slightly enhancing its solubility in polar solvents compared to unsubstituted anthracene. This functional group also serves as a reactive site for further chemical modifications.

Synthesis Methods

Several synthetic approaches may be employed to prepare 2-(Hydroxymethyl)anthracene, though specific literature on this exact compound appears limited. Based on general organic synthesis principles, potential preparation methods include:

From 2-Methylanthracene

One potential synthetic route involves the oxidation of 2-methylanthracene to introduce the hydroxyl group:

-

Selective bromination of 2-methylanthracene with N-bromosuccinimide (NBS) to form 2-bromomethylanthracene

-

Subsequent nucleophilic substitution with hydroxide to yield 2-(hydroxymethyl)anthracene

Reduction of Corresponding Carboxylic Acid or Ester

Another approach might involve:

-

Starting with 2-anthracenecarboxylic acid or its ester derivatives

-

Reduction using appropriate reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H)

Functionalization of Anthracene

Direct functionalization of anthracene may also be possible:

-

Lithiation of anthracene at position 2 using directed ortho-metalation strategies

-

Reaction with formaldehyde equivalent followed by reduction

By comparison, related compounds like 2-(hydroxymethyl)anthraquinone can be derived from corresponding anthraquinone precursors using similar transformative approaches .

Chemical Reactivity

The chemical behavior of 2-(Hydroxymethyl)anthracene is largely influenced by two key structural elements: the anthracene core and the hydroxymethyl group.

Reactions of the Anthracene Core

The anthracene backbone typically undergoes several characteristic reactions:

-

Electrophilic aromatic substitution reactions, particularly at positions 1, 3, 6, and 8

-

Diels-Alder reactions, with the central ring (positions 9 and 10) acting as a diene

-

Photodimerization under UV irradiation

-

Oxidation of the central ring to form anthraquinone derivatives

Reactions of the Hydroxymethyl Group

The hydroxymethyl functionality provides additional reactive possibilities:

-

Oxidation to the corresponding aldehyde or carboxylic acid

-

Conversion to halides or other leaving groups for further substitution reactions

-

Esterification reactions

-

Etherification under appropriate conditions

-

Dehydration under acidic conditions

This dual reactivity makes 2-(Hydroxymethyl)anthracene a potentially valuable synthetic intermediate in the preparation of more complex anthracene derivatives.

Spectroscopic Characteristics

The spectroscopic properties of 2-(Hydroxymethyl)anthracene would be expected to show characteristic patterns that can aid in its identification and structural confirmation.

UV-Visible Spectroscopy

Anthracene derivatives typically show distinctive absorption bands in the ultraviolet region with characteristic vibrational fine structure:

-

Primary absorption bands between 300-400 nm

-

Secondary bands at shorter wavelengths

-

The hydroxymethyl substituent would likely cause slight bathochromic shifts compared to unsubstituted anthracene

Fluorescence Spectroscopy

2-(Hydroxymethyl)anthracene would be expected to exhibit strong fluorescence, a property common to many anthracene derivatives:

-

Emission peaks typically between 400-500 nm

-

High quantum yield compared to many other aromatic systems

-

Potential sensitivity to solvent polarity due to the hydroxymethyl group

NMR Spectroscopy

Predicted key NMR features would include:

-

¹H-NMR signals for the hydroxymethyl group (approximately δ 4.5-5.0 ppm for -CH₂- and δ 1.5-2.0 ppm for -OH)

-

Complex pattern of aromatic protons in the δ 7.0-8.5 ppm region

-

¹³C-NMR would show the characteristic carbon signals of the anthracene core and the hydroxymethyl carbon at approximately δ 60-65 ppm

Applications and Research Interest

Though specific research on 2-(Hydroxymethyl)anthracene appears limited in the available search results, its structural characteristics suggest several potential applications worthy of investigation.

Synthetic Applications

-

Intermediate in the synthesis of more complex anthracene derivatives

-

Anchor point for attaching anthracene units to other molecular structures

-

Potential precursor for cross-coupling reactions

Comparison with Anthraquinone Analogs

In contrast to 2-(Hydroxymethyl)anthracene, its anthraquinone counterparts have been more extensively studied:

-

2-(Hydroxymethyl)anthraquinone has been identified in natural sources such as Rubia yunnanensis and Handroanthus impetiginosus

-

Anthraquinone derivatives like 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione have shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

-

The presence of the carbonyl groups in anthraquinones significantly alters their electronic properties and biological activities compared to pure anthracene derivatives

Structure-Property Relationships

The position of the hydroxymethyl group on the anthracene core significantly influences the compound's properties:

Steric Considerations

-

The hydroxymethyl group at position 2 experiences minimal steric hindrance

-

This position allows for relatively free rotation of the hydroxymethyl group

-

The relatively unhindered nature of this position facilitates further chemical modifications

Future Research Directions

Several promising research avenues for 2-(Hydroxymethyl)anthracene warrant further investigation:

Synthetic Methodology Development

-

Optimization of selective synthesis methods

-

Green chemistry approaches to its preparation

-

Scale-up procedures for commercial applications

Materials Applications

-

Exploration of photophysical properties for sensor development

-

Investigation of potential in organic electronics

-

Development of anthracene-based polymers using the hydroxymethyl group as an anchor

Comparative Studies

-

Systematic comparison with position isomers (1-, 9-, and other positional hydroxymethyl derivatives)

-

Structure-activity relationship studies comparing anthracene and anthraquinone analogs

-

Investigation of how the lack of carbonyl groups (compared to anthraquinones) affects biological activity and materials properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume